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molecular formula C6H6N2O B032610 Isonicotinamide-d4 CAS No. 1219799-40-2

Isonicotinamide-d4

Cat. No. B032610
M. Wt: 126.15 g/mol
InChI Key: VFQXVTODMYMSMJ-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09090562B2

Procedure details

To a solution of N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-(4-formylphenyl)-6-(piperidin-1-yl)isonicotinamide (0.2 g, 0.45 mmol) in methanol (12 mL), dimethyl amine (2.6 mL, 4.5 mmol, 2M solution in THF) and acetic acid (0.02 g, 0.45 mmol) were added and reaction mass stirred at rt for 90 min. Then reaction mass was cooled to 0° C. and sodium cyanoborohydride (0.056 g, 0.9 mmol) was added. Reaction stirred at 0° C. for 2 h and then stirred at rt for overnight. On completion, solvent was removed under reduced pressure, residue treated with water and extracted with ethyl acetate. Combined ethyl acetate layers were dried over sodium sulfate and concentrated under reduced pressure to afford crude material which was purified by column chromatography over silica gel obtaining N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-(4-((dimethylamino)methyl)phenyl)-6-piperidin-1-yl)isonicotinamide as light green solid (0.173 g, 79%).
Name
N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-(4-formylphenyl)-6-(piperidin-1-yl)isonicotinamide
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.056 g
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
CC1C=C(C)NC(=O)C=1C[NH:11][C:12](=[O:33])[C:13]1[CH:18]=[C:17](N2CCCCC2)[N:16]=[C:15](C2C=CC(C=O)=CC=2)[CH:14]=1.CNC.C(O)(=O)C.C([BH3-])#N.[Na+]>CO>[C:12]([NH2:11])(=[O:33])[C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1 |f:3.4|

Inputs

Step One
Name
N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-(4-formylphenyl)-6-(piperidin-1-yl)isonicotinamide
Quantity
0.2 g
Type
reactant
Smiles
CC1=C(C(NC(=C1)C)=O)CNC(C1=CC(=NC(=C1)N1CCCCC1)C1=CC=C(C=C1)C=O)=O
Name
Quantity
2.6 mL
Type
reactant
Smiles
CNC
Name
Quantity
0.02 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
12 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.056 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mass
CUSTOM
Type
CUSTOM
Details
Then reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
Reaction
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred at rt for overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
On completion, solvent was removed under reduced pressure, residue
ADDITION
Type
ADDITION
Details
treated with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined ethyl acetate layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford crude material which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography over silica gel

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C1=CC=NC=C1)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.173 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 314.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09090562B2

Procedure details

To a solution of N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-(4-formylphenyl)-6-(piperidin-1-yl)isonicotinamide (0.2 g, 0.45 mmol) in methanol (12 mL), dimethyl amine (2.6 mL, 4.5 mmol, 2M solution in THF) and acetic acid (0.02 g, 0.45 mmol) were added and reaction mass stirred at rt for 90 min. Then reaction mass was cooled to 0° C. and sodium cyanoborohydride (0.056 g, 0.9 mmol) was added. Reaction stirred at 0° C. for 2 h and then stirred at rt for overnight. On completion, solvent was removed under reduced pressure, residue treated with water and extracted with ethyl acetate. Combined ethyl acetate layers were dried over sodium sulfate and concentrated under reduced pressure to afford crude material which was purified by column chromatography over silica gel obtaining N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-(4-((dimethylamino)methyl)phenyl)-6-piperidin-1-yl)isonicotinamide as light green solid (0.173 g, 79%).
Name
N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-(4-formylphenyl)-6-(piperidin-1-yl)isonicotinamide
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.056 g
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
CC1C=C(C)NC(=O)C=1C[NH:11][C:12](=[O:33])[C:13]1[CH:18]=[C:17](N2CCCCC2)[N:16]=[C:15](C2C=CC(C=O)=CC=2)[CH:14]=1.CNC.C(O)(=O)C.C([BH3-])#N.[Na+]>CO>[C:12]([NH2:11])(=[O:33])[C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1 |f:3.4|

Inputs

Step One
Name
N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-(4-formylphenyl)-6-(piperidin-1-yl)isonicotinamide
Quantity
0.2 g
Type
reactant
Smiles
CC1=C(C(NC(=C1)C)=O)CNC(C1=CC(=NC(=C1)N1CCCCC1)C1=CC=C(C=C1)C=O)=O
Name
Quantity
2.6 mL
Type
reactant
Smiles
CNC
Name
Quantity
0.02 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
12 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.056 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mass
CUSTOM
Type
CUSTOM
Details
Then reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
Reaction
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred at rt for overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
On completion, solvent was removed under reduced pressure, residue
ADDITION
Type
ADDITION
Details
treated with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined ethyl acetate layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford crude material which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography over silica gel

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C1=CC=NC=C1)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.173 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 314.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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